4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID
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Overview
Description
4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID is a complex organic compound with the molecular formula C15H20N2O5S It is known for its unique structure, which includes a piperazine ring substituted with a 4-methylbenzenesulfonyl group and an ethoxy group attached to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(4-methylbenzenesulfonyl)piperazine. This intermediate is then reacted with ethyl 4-chloro-4-oxobutanoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular processes and pathways, making it a valuable tool for studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHOXY}BENZALDEHYDE: Similar structure but with a benzaldehyde moiety instead of a butanoic acid.
4-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-OXOBUTANOIC ACID: A closely related compound with slight variations in the substituents.
Uniqueness
The uniqueness of 4-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHOXY}-4-OXOBUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-14-2-4-15(5-3-14)26(23,24)19-10-8-18(9-11-19)12-13-25-17(22)7-6-16(20)21/h2-5H,6-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPGFHUJSGRVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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